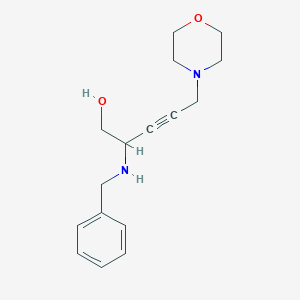

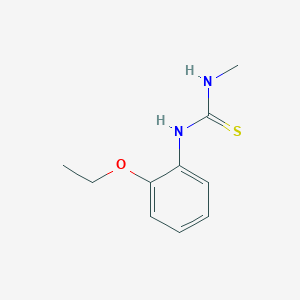

2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction The compound is a multifunctional molecule that may be involved in various chemical and biological processes due to its structural components. The compound comprises elements such as benzylamino, morpholinyl, and a pentyn-1-ol moiety, each contributing distinct chemical properties and reactivities.

Synthesis Analysis Synthetic approaches towards molecules containing morpholine and benzylamino groups have been extensively studied. A general method involves the condensation of arylaldehydes with amino alcohols in the presence of acidic or basic catalysts. For compounds similar to 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, synthetic routes may include multi-step reactions starting from readily available substrates such as benzaldehydes, nitroalkanes, and morpholine. These syntheses leverage key organic reactions, including aminomethylation, Michael addition, and cyclization processes (He et al., 2021).

Molecular Structure Analysis The structure of molecules containing benzylamino and morpholinyl groups often exhibits significant conformational flexibility due to the presence of rotatable bonds. The spatial arrangement of these groups can influence the molecule's physical and chemical properties, including solubility, reactivity, and interactions with biological targets. X-ray crystallography and computational methods such as density functional theory (DFT) can provide detailed insights into the geometric parameters, electronic structure, and intermolecular interactions of such compounds (Kovalevsky et al., 1998).

科学的研究の応用

Catalytic Synthesis and Medicinal Chemistry

- Chiral morpholinone, a derivative of morpholino compounds like 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, plays a significant role in organic synthesis and medicinal chemistry. A catalytic enantioselective method for constructing these N,O-heterocycles has been reported, beneficial for synthesizing neurokinin-1 receptor antagonists (Yu‐Ping He et al., 2021).

Synthetic Applications

- 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol is used in the selective formation of complex organic compounds, such as 4-Ethoxy-5-methylene-2-cyclopentenones, important in synthetic chemistry. These compounds have been utilized in synthesizing natural products like oudenone, which has hypotensive properties (B. Flynn et al., 1995).

Electrochemical Studies

- The compound and its derivatives are subjects of electrochemical studies. For example, research on the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a related compound, provides insights into the stability and reactivity of these molecules under varying pH conditions (Hadi Beiginejad & D. Nematollahi, 2013).

Development of Ionic Liquids

- Morpholino compounds, including those related to 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, are used in synthesizing ionic liquids with various applications, including their potential use as biomass solvents (J. Pernak et al., 2011).

Catalysis Research

- The compound's derivatives have been used in catalysis research, especially in processes like intramolecular hydroalkoxylation and hydroamination of alkynes, essential for creating complex organic structures (Mark J. Pouy et al., 2012).

Anti-inflammatory and Analgesic Properties

- Derivatives of morpholino compounds show significant anti-inflammatory and antinociceptive activities, making them relevant in pharmacological research (S. Schenone et al., 2000).

特性

IUPAC Name |

2-(benzylamino)-5-morpholin-4-ylpent-3-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-14-16(17-13-15-5-2-1-3-6-15)7-4-8-18-9-11-20-12-10-18/h1-3,5-6,16-17,19H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGQGTZOUSUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CC(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-5-morpholin-4-ylpent-3-yn-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)